molecular formula C13H14BrN3O2 B13188262 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13188262
M. Wt: 324.17 g/mol
InChI Key: ISDUBAKXRSJXRX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a methylpropyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene and appropriate catalysts.

    Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using isobutyl bromide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(4-Methylphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as increased reactivity and potential for further functionalization. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14BrN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,19)

InChI Key

ISDUBAKXRSJXRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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